1-Chloroimidazolidine-2,4-dione
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Overview
Description
1-Chloroimidazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs in an inert solvent like dichloromethane under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of imidazolidine derivatives.
Oxidation and Reduction: The compound can be oxidized to form imidazolidine-2,4-dione derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate are used, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Scientific Research Applications
1-Chloroimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
1-Chloroimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Both compounds share a similar core structure but differ in the presence of sulfur in thiazolidine-2,4-dione.
Imidazolidine-2,4-dione: The absence of the chlorine atom in imidazolidine-2,4-dione results in different reactivity and applications.
Uniqueness: this compound is unique due to its chlorine substituent, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Comparison with Similar Compounds
- Thiazolidine-2,4-dione
- Imidazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
Properties
CAS No. |
676239-17-1 |
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Molecular Formula |
C3H3ClN2O2 |
Molecular Weight |
134.52 g/mol |
IUPAC Name |
1-chloroimidazolidine-2,4-dione |
InChI |
InChI=1S/C3H3ClN2O2/c4-6-1-2(7)5-3(6)8/h1H2,(H,5,7,8) |
InChI Key |
GSDQVZMTWWSMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1Cl |
Origin of Product |
United States |
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